Cas no 107812-57-7 (2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI))
![2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) structure](https://ja.kuujia.com/scimg/cas/107812-57-7x500.png)
107812-57-7 structure
商品名:2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
- [(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] (E)-3-phenylprop-2-enoate
- 2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azul...
- guayulin C
- (1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-2-yl (2E)-3-phenylprop-2-enoate
- 2-Propenoic acid, 3-phenyl-, decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop(e)azulen-2-yl ester, (1aR-(1aalpha,2alpha,4aalpha,7beta,7abeta,7balpha))-
- Guayulin-C
- 107812-57-7
-
- インチ: InChI=1S/C24H30O3/c1-15-14-18(27-19(25)11-10-16-8-6-5-7-9-16)21-22(23(21,2)3)20-17(15)12-13-24(20,4)26/h5-11,17-18,20-22,26H,1,12-14H2,2-4H3/b11-10+/t17-,18-,20+,21+,22-,24+/m0/s1
- InChIKey: AEXQMXFOIBLFPN-JHNOMLDSSA-N
- ほほえんだ: C1C=CC(/C=C/C(O[C@H]2CC(=C)[C@H]3[C@@H]([C@](CC3)(C)O)[C@@H]3C(C)(C)[C@H]23)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 366.2196
- どういたいしつりょう: 366.21949481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 642
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
107812-57-7 (2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
